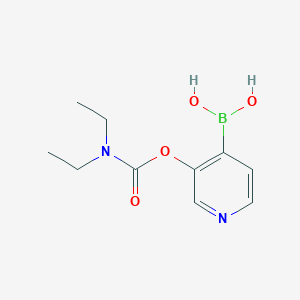

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid

Description

Properties

IUPAC Name |

[3-(diethylcarbamoyloxy)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-3-13(4-2)10(14)17-9-7-12-6-5-8(9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQBRXMTXQEANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)OC(=O)N(CC)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Acid Installation via Miyaura Borylation

The introduction of a boronic acid group at the 4-position of pyridine is typically achieved through Miyaura borylation , a palladium-catalyzed reaction between an aryl halide and a diboron reagent. For example, in the synthesis of pyridin-4-ylboronic acid derivatives, 4-bromopyridine intermediates are treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate. This method offers moderate to high yields (50–80%) under inert conditions, with tetrahydrofuran (THF) or 1,4-dioxane as preferred solvents.

Carbamate Formation via Nucleophilic Acylation

The 3-hydroxy group of pyridine can be converted to a diethylcarbamoyloxy moiety through reaction with diethylcarbamoyl chloride in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step typically proceeds under anhydrous conditions in dichloromethane (DCM) or THF at room temperature, yielding carbamate derivatives with minimal side reactions.

Proposed Synthetic Route for 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic Acid

Step 1: Synthesis of 3-Hydroxypyridine-4-boronic Acid

The precursor 3-hydroxypyridine-4-boronic acid can be synthesized via directed ortho-metalation of 4-bromo-3-hydroxypyridine, followed by borylation.

Procedure :

-

Lithiation : Treat 4-bromo-3-hydroxypyridine with lithium diisopropylamide (LDA) at −78°C in THF.

-

Borylation : Introduce trimethyl borate (B(OMe)₃) to the lithiated intermediate, followed by acidic workup to yield 3-hydroxypyridine-4-boronic acid.

Challenges :

Step 2: Diethylcarbamoyloxy Group Introduction

The hydroxyl group at position 3 is then acylated with diethylcarbamoyl chloride.

Procedure :

-

Reaction Setup : Dissolve 3-hydroxypyridine-4-boronic acid (1.0 equiv) in anhydrous DCM.

-

Base Addition : Add TEA (2.5 equiv) and DMAP (0.1 equiv) under nitrogen.

-

Acylation : Slowly add diethylcarbamoyl chloride (1.2 equiv) at 0°C, then warm to room temperature and stir for 12 hours.

-

Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification : Isolate the product via column chromatography (hexane/ethyl acetate, 3:1).

Optimization :

-

Excess diethylcarbamoyl chloride improves conversion but risks diacyl byproducts.

-

DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Alternative Routes and Comparative Analysis

Suzuki-Miyaura Coupling with Pre-Installed Carbamate

An alternative approach involves introducing the carbamate group prior to boronic acid installation.

Procedure :

-

Carbamate Formation : Convert 4-bromo-3-hydroxypyridine to 3-((diethylcarbamoyl)oxy)-4-bromopyridine using the acylation method above.

-

Miyaura Borylation : React the brominated intermediate with B₂Pin₂, Pd(dppf)Cl₂, and KOAc in 1,4-dioxane at 80°C for 12 hours.

Yield : 60–70% after purification.

Advantage : Avoids boronic acid sensitivity issues during acylation.

One-Pot Sequential Functionalization

A tandem reaction strategy could streamline the synthesis but requires compatibility between boronic acid stability and acylation conditions.

Feasibility :

-

Boronic acids tolerate mild acylation conditions (room temperature, neutral pH).

-

However, prolonged exposure to bases like TEA may induce protodeboronation.

Reaction Condition Optimization

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous DCM or THF | Maximizes acylation rate |

| Temperature | 0°C → room temperature | Minimizes side reactions |

| Catalyst | DMAP (0.1 equiv) | Increases efficiency |

Palladium Catalyst Selection

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 12 h | 70 |

| Pd(PPh₃)₄ | 24 h | 65 |

| Pd(OAc)₂ | 18 h | 55 |

Pd(dppf)Cl₂ provides superior performance due to its stability under borylation conditions.

Challenges and Mitigation Strategies

Boronic Acid Stability

Chemical Reactions Analysis

Types of Reactions

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid has a wide range of applications in scientific research:

Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The compound can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid with key pyridine-boronic acid derivatives:

Reactivity in Cross-Coupling Reactions

- Pyridine-4-boronic acid (CAS 1692-15-5) is widely employed in Suzuki-Miyaura couplings due to its high reactivity and low steric bulk, achieving yields >80% in model reactions .

- 3-Chloro-2-methoxypyridine-4-boronic acid (CAS 957060-88-7) exhibits moderated reactivity due to electron-withdrawing Cl and OMe groups, which stabilize the boronate intermediate but may slow transmetallation .

- This compound is expected to show intermediate reactivity: the electron-donating carbamate group at C3 could enhance boronic acid stability, while the bulky diethylcarbamoyloxy substituent may introduce steric hindrance, requiring optimized reaction conditions .

Physicochemical Properties

- Thermal Stability : Halogenated derivatives like 3-Chloro-2-methoxypyridine-4-boronic acid have higher melting points (>165°C) due to stronger intermolecular interactions, whereas the target compound may exhibit lower thermal stability due to its carbamate group .

Research Findings and Trends

- Drug Discovery : Carbamate-containing boronic acids are gaining attention for their dual functionality—boronic acids enable bioconjugation, while carbamates serve as prodrug motifs or stabilize bioactive molecules .

- Material Science: Pyridine-boronic acids are used in crystal engineering; the diethylcarbamoyloxy group in the target compound could introduce novel packing motifs via C-H···O interactions, as seen in related structures .

Biological Activity

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16BNO4

- Molecular Weight : 239.07 g/mol

The presence of the boronic acid moiety allows for interactions with various biological targets, particularly in enzymatic processes involving diols.

This compound primarily acts through:

- Inhibition of Enzymatic Activity : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their function. This is particularly relevant in the context of proteases and kinases.

- Interaction with Biomolecules : The compound exhibits affinity towards cis-diol-containing biomolecules, which is crucial for applications in biomolecule extraction and separation.

Anticancer Activity

Research indicates that derivatives of pyridine boronic acids possess anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of cancer cells such as HeLa cells, with IC50 values ranging from 4.6 μM to 40.5 μM, indicating potent antiproliferative effects .

- Mechanistic Insights : The mechanism involves disruption of critical signaling pathways, including those mediated by Aurora kinases and other growth factor receptors .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in developing antimicrobial agents .

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

- A study investigated the effects of various pyridine boronic acids on cancer cell lines. The results indicated that modifications to the boronic acid structure significantly influenced their anticancer activity, with some derivatives showing enhanced potency compared to standard chemotherapeutics like cisplatin .

-

Antimicrobial Testing :

- In vitro tests demonstrated that certain derivatives of this compound exhibited strong inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Functionalization of pyridine : Introduce the diethylcarbamoyloxy group at the 3-position via nucleophilic substitution or coupling reactions under anhydrous conditions.

Boronation : Install the boronic acid group at the 4-position using palladium-catalyzed Miyaura borylation (e.g., bis(pinacolato)diboron) in a solvent like THF or DMF at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Yields improve with degassed solvents, inert atmospheres (N₂/Ar), and catalysts such as Pd(dppf)Cl₂ .

Q. What purification and handling protocols are critical for maintaining the stability of this boronic acid derivative?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the compound.

- Storage : Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent boronic acid dehydration or hydrolysis .

- Handling : Work under inert gas (Ar) in anhydrous solvents to avoid moisture-induced degradation .

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Verify substituent positions (e.g., diethylcarbamoyloxy protons at δ 1.1–1.3 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .

- FT-IR : Confirm boronic acid B-OH stretches (~3200–3400 cm⁻¹) and carbamate C=O (~1680–1720 cm⁻¹).

- Purity Assessment :

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) to detect impurities (<2%) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl/heteroaryl partners?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) with ligands (SPhos, XPhos) to enhance coupling efficiency with electron-deficient aryl halides .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side reactions.

- Kinetic Studies : Use in situ ¹¹B NMR to monitor boronic acid consumption and optimize reaction time .

Q. What factors contribute to the hydrolytic stability of this compound, and how can degradation pathways be mitigated?

- Methodological Answer :

- Stability Profiling : Conduct accelerated degradation studies under varying pH (4–10) and temperatures (25–60°C). Monitor via HPLC to identify degradation products (e.g., deboronated pyridine derivatives) .

- Stabilization Strategies :

- Lyophilization : Formulate as a lyophilized powder to reduce hydrolysis in aqueous environments.

- Protecting Groups : Temporarily protect the boronic acid as a pinacol ester during storage .

Q. How should researchers address contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat syntheses under standardized conditions (e.g., solvent purity, catalyst batch) to isolate protocol-dependent variability.

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, or X-ray crystallography for unambiguous structural assignment .

- Collaborative Validation : Cross-validate data with independent labs using identical analytical parameters .

Q. Can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Model the electronic effects of the diethylcarbamoyloxy and boronic acid groups on pyridine ring electrophilicity (e.g., Fukui indices for nucleophilic attack sites) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends or aggregation behavior in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.